ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate
Overview
Description
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO4 . It is also known by other names such as 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester . This compound has been used as a reactant for the preparation of various substances including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
Synthesis Analysis
The synthesis of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate involves several steps. One method involves the use of 5-bromo-benzo [1,3]dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and ethyl bromoacetate . The mixture is heated to 130 °C, then cooled and poured into 10% ammonia. The precipitate is collected by filtration, dried in vacuo, and chromatographed on silica gel with chloroform:triethylamine (40:1) as eluant .Molecular Structure Analysis
The molecular structure of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate can be viewed using Java or Javascript . The compound has a molecular weight of 249.262 Da and a monoisotopic mass of 249.100113 Da .Chemical Reactions Analysis
The chemical reactions involving ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate are complex and involve multiple steps. For example, one reaction involves the use of 5-bromo-benzo [1,3]dioxole, CuI, K3PO4, N,N′-dimethylethylenediamine, and toluene . The mixture is heated to reflux for 16-17 hours. Other reactions involve the use of NBS, DMF, TFA, CH2Cl2, BrCH2CN, tBuOK, DMF, 2N NaOH (aq), EtOH/CH2CL2, 35% H2O2 (aq), TMSN3, and Bu2SnO .Physical And Chemical Properties Analysis
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a solid substance with a molecular weight of 249.27 . It should be stored in a sealed and dry environment at 2-8°C .Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-9(17-2)10(18-3)6-8(7)15-12(11)14/h5-6,15H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMJKIZPDLDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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